Enhanced 5-HT2C Receptor Allosteric Modulation via Phenyl Substitution
In the development of 5-HT2C receptor-positive allosteric modulators (PAMs), replacing the 4-alkyl chain on the piperidine-2-carboxamide scaffold with a phenyl group (i.e., moving from a 4-alkyl to a 4-phenylpiperidine-2-carboxamide) led to a reduction in rotatable bonds and lipophilicity, resulting in improved pharmacokinetic properties and reduced off-target interactions. Compound 12 (CTW0415), a 4-phenylpiperidine-2-carboxamide analog derived from the 4-phenylpiperidine-2-carboxylic acid scaffold, was identified as a 5-HT2CR PAM with characteristics suitable for in vivo studies [1].
| Evidence Dimension | In vivo efficacy in drug discrimination assay |
|---|---|
| Target Compound Data | Compound 12 (CTW0415) potentiated the effects of a selective 5-HT2CR agonist. |
| Comparator Or Baseline | Previous series of 4-alkylpiperidine-2-carboxamide PAMs. |
| Quantified Difference | Improved pharmacokinetics and reduced off-target interactions (no specific numerical value provided). |
| Conditions | In vivo drug discrimination assay in rats. |
Why This Matters
This evidence demonstrates that the 4-phenyl substitution, accessible via 4-phenylpiperidine-2-carboxylic acid hydrochloride, yields a pharmacologically superior 5-HT2CR PAM compared to alkyl-substituted analogs, guiding procurement for advanced neuroscience research.
- [1] Wold, E. A., Garcia, E. J., Wild, C. T., Miszkiel, J. M., Soto, C. A., Chen, J., ... & Zhou, J. (2020). Discovery of 4-phenylpiperidine-2-carboxamide analogues as serotonin 5-HT2C receptor-positive allosteric modulators with enhanced drug-like properties. Journal of Medicinal Chemistry, 63(14), 7529-7544. View Source
